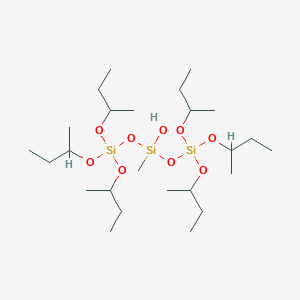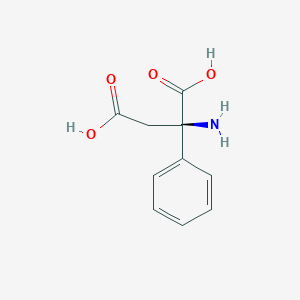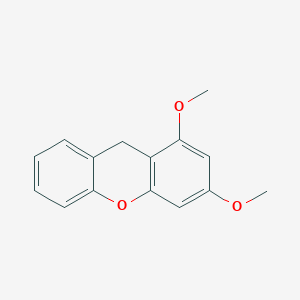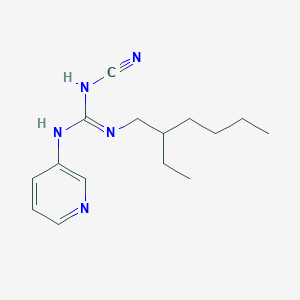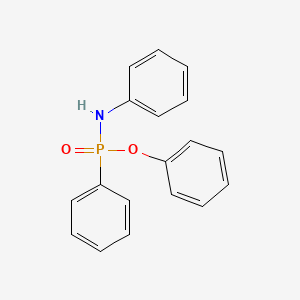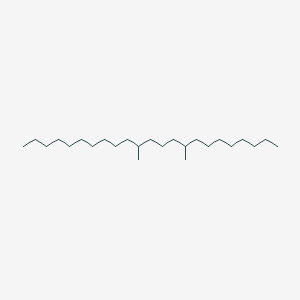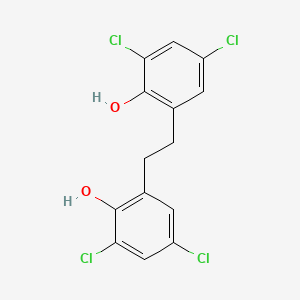
2,2'-(Ethane-1,2-diyl)bis(4,6-dichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol): is an organic compound characterized by the presence of two 4,6-dichlorophenol groups connected by an ethane-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dibromide, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated aromatic rings, potentially leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and resistance to degradation.
Biology:
Antimicrobial Agents: Due to its phenolic structure, the compound exhibits antimicrobial properties and can be used in the development of disinfectants and antiseptics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Pesticides: It can be used as an active ingredient in pesticide formulations.
Plasticizers: The compound can be used as a plasticizer in the production of flexible plastics.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, leading to the inhibition of enzyme activity. The chlorinated aromatic rings can also interact with hydrophobic pockets in proteins, further enhancing its inhibitory effects.
Comparación Con Compuestos Similares
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-dibromophenol): Brominated analog with potentially different biological activity and chemical reactivity.
2,2’-(Ethane-1,2-diyl)bis(4,6-difluorophenol): Fluorinated analog with unique properties due to the presence of fluorine atoms.
Uniqueness: The presence of two chlorine atoms on each aromatic ring in 2,2’-(Ethane-1,2-diyl)bis(4,6-dichlorophenol) imparts unique chemical properties, such as increased hydrophobicity and reactivity towards nucleophiles. These properties make it distinct from its analogs and suitable for specific applications in various fields.
Propiedades
Número CAS |
60640-96-2 |
|---|---|
Fórmula molecular |
C14H10Cl4O2 |
Peso molecular |
352.0 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[2-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H10Cl4O2/c15-9-3-7(13(19)11(17)5-9)1-2-8-4-10(16)6-12(18)14(8)20/h3-6,19-20H,1-2H2 |
Clave InChI |
ZEPGTMQNQCAWGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CCC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



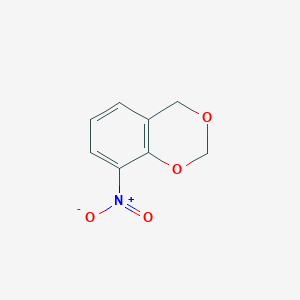
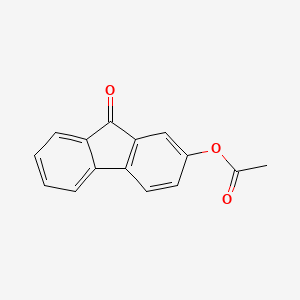

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)

